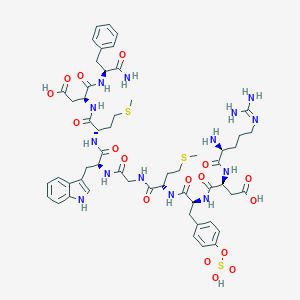

Cholecystokinin-9

Beschreibung

Eigenschaften

CAS-Nummer |

108050-84-6 |

|---|---|

Molekularformel |

C55H74N14O17S3 |

Molekulargewicht |

1299.5 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H74N14O17S3/c1-87-21-18-37(64-51(79)40(24-31-14-16-33(17-15-31)86-89(83,84)85)68-54(82)42(26-45(71)72)67-48(76)35(56)12-8-20-60-55(58)59)49(77)62-29-44(70)63-41(25-32-28-61-36-13-7-6-11-34(32)36)52(80)65-38(19-22-88-2)50(78)69-43(27-46(73)74)53(81)66-39(47(57)75)23-30-9-4-3-5-10-30/h3-7,9-11,13-17,28,35,37-43,61H,8,12,18-27,29,56H2,1-2H3,(H2,57,75)(H,62,77)(H,63,70)(H,64,79)(H,65,80)(H,66,81)(H,67,76)(H,68,82)(H,69,78)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI-Schlüssel |

AOVFOMQIRNOPOR-LVHVEONVSA-N |

SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Isomerische SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Sequenz |

RDXMGWMDF |

Synonyme |

CCK-9 CCK9 peptide cholecystokinin 9 cholecystokinin-9 |

Herkunft des Produkts |

United States |

Molecular Biology and Post Translational Processing of Cholecystokinin

Preprocholecystokinin as the Precursor

The biosynthesis of all cholecystokinin (B1591339) forms originates from a single precursor protein known as preprocholecystokinin. wikipedia.orgmdpi.com This precursor is encoded by the CCK gene. nih.govgenecards.org The human preprocholecystokinin is a protein composed of 115 amino acids. mdpi.comguidetopharmacology.org The initial segment of preprocholecystokinin contains a signal peptide, which directs the protein into the secretory pathway. Following the removal of the signal peptide by a signal peptidase, the remaining protein is referred to as procholecystokinin. nih.gov Procholecystokinin then serves as the substrate for subsequent enzymatic processing steps that generate the various mature CCK peptides. nih.gov

Enzymatic Cleavage and Amidation

The conversion of procholecystokinin into its bioactive forms involves precise enzymatic cleavages at specific amino acid sites. These cleavages are primarily carried out by prohormone convertases (PCs), which are subtilisin-like enzymes. researchgate.netlsuhsc.eduoup.com Procholecystokinin contains several potential cleavage sites, including both monobasic (single arginine or lysine) and dibasic (pairs of arginine and/or lysine) residues. lsuhsc.edu Prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2) are key enzymes involved in this process, exhibiting some tissue-specific expression patterns. nih.govresearchgate.netlsuhsc.eduoup.com

A crucial post-translational modification for the bioactivity of many CCK peptides is amidation at the C-terminus. guidetopharmacology.orgresearchgate.net This process involves the action of carboxypeptidase E, which removes basic residues (arginine or lysine) from the C-terminus, followed by the action of peptidyl-glycyl-α-amidating monooxygenase (PAM), which catalyzes the amidation reaction using a C-terminal glycine (B1666218) residue as the nitrogen donor. nih.govresearchgate.netlsuhsc.edu The resulting C-terminal amide structure is essential for high-affinity binding to CCK receptors. guidetopharmacology.orgnih.gov

Tyrosine Sulfation and its Role in Bioactivity

Tyrosine sulfation is another critical post-translational modification that significantly impacts the biological activity of cholecystokinin peptides. nih.govnih.govijbs.comcreative-diagnostics.com This modification involves the addition of a sulfate (B86663) group to the hydroxyl group of specific tyrosine residues within the peptide sequence. wikipedia.orgnih.gov The enzyme responsible for tyrosine sulfation is tyrosylprotein sulfotransferase (TPST), which is localized in the trans-Golgi network. creative-diagnostics.comwikipedia.orgnih.gov

In cholecystokinin, tyrosine sulfation typically occurs at a specific tyrosine residue located seven amino acids from the C-terminus. guidetopharmacology.org Sulfation at this position is particularly important for the high-affinity binding and activation of the CCK type 1 receptor (CCK1R, formerly CCK-A receptor). guidetopharmacology.orgnih.govnih.gov While unsulfated CCK peptides can still bind to and activate the CCK type 2 receptor (CCK2R, formerly CCK-B receptor), sulfation dramatically increases the potency of CCK peptides at the CCK1R, with sulfated CCK exhibiting significantly higher activity compared to its unsulfated counterpart in some contexts. nih.govcreative-diagnostics.com The presence of acidic residues surrounding the tyrosine is a key determinant for TPST recognition and sulfation. wikipedia.orgnih.gov

Tissue-Specific Processing and Differential Forms

The post-translational processing of procholecystokinin is not uniform across all tissues. Tissue-specific expression levels and activities of processing enzymes, particularly prohormone convertases, lead to the generation of different molecular forms of CCK in varying proportions depending on the tissue. lsuhsc.eduoup.comoup.com

In the brain, the predominant molecular form of CCK is the sulfated octapeptide, CCK-8S. wikipedia.orgmdpi.comlsuhsc.edu In contrast, the intestinal endocrine I-cells produce a mixture of CCK peptides of varying lengths, including CCK-58, CCK-33, CCK-22, CCK-12, CCK-8, and CCK-5. wikipedia.orgnih.govlsuhsc.eduoup.comuniprot.org CCK-33 and CCK-22 are often the predominant forms in plasma. nih.govlsuhsc.edunih.gov The differential processing pathways in the brain and gut contribute to the diverse physiological roles of CCK as both a neurotransmitter and a hormone. lsuhsc.eduoup.com While the provided search results extensively discuss CCK-8, CCK-33, and other forms, specific detailed information solely on the formation and properties of CCK-9 within these processing pathways was not prominently found. However, the general principles of cleavage and modification described apply to the generation of various lengths, including potentially CCK-9, from the preprocholecystokinin precursor.

The following table summarizes some of the molecular forms of Cholecystokinin:

| Molecular Form | Approximate Number of Amino Acids | Predominant Location | Key Modifications |

| Preprocholecystokinin | 115 (human) mdpi.comguidetopharmacology.org | Precursor | Contains signal peptide |

| Procholecystokinin | ~100-110 | Intermediate | Lacks signal peptide, undergoes further processing |

| CCK-58 | 58 wikipedia.orgguidetopharmacology.org | Gut nih.govlsuhsc.edu | Sulfated, Amidated guidetopharmacology.org |

| CCK-39 | 39 guidetopharmacology.org | Gut tandfonline.com | Sulfated, Amidated guidetopharmacology.org |

| CCK-33 | 33 wikipedia.orgguidetopharmacology.org | Gut nih.govlsuhsc.edu, Predominant in plasma nih.govlsuhsc.edunih.gov | Sulfated, Amidated guidetopharmacology.org |

| CCK-22 | 22 wikipedia.orgguidetopharmacology.org | Gut nih.govlsuhsc.edu, Present in plasma nih.gov | Sulfated, Amidated guidetopharmacology.org |

| CCK-12 | 12 uniprot.org | Gut oup.com | Sulfated, Amidated |

| CCK-8 | 8 wikipedia.orgguidetopharmacology.org | Brain wikipedia.orgmdpi.comlsuhsc.edu, Gut nih.govlsuhsc.edu, Present in plasma nih.gov | Sulfated (CCK-8S) is predominant in brain wikipedia.orgmdpi.comlsuhsc.edu, Amidated guidetopharmacology.org |

| CCK-5 | 5 wikipedia.orglsuhsc.edu | Gut nih.govlsuhsc.edu | Sulfated, Amidated |

| CCK-4 | 4 nih.gov | Brain nih.gov | Amidated wikipedia.org |

Note: This table is intended to be interactive, allowing for sorting and filtering based on columns.

Cholecystokinin Receptor Pharmacology and Ligand Interactions

Cholecystokinin (B1591339) Receptor Subtypes: CCK1R and CCK2R

The classification of CCK receptors into two main subtypes, CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B or gastrin receptor), is based on their differential affinities for sulfated and non-sulfated CCK peptides and gastrin. guidetopharmacology.orgresearchgate.netnih.gov While both receptors bind and are activated by CCK and gastrin peptides, their ligand recognition properties exhibit notable differences. researchgate.netfrontiersin.org

CCK1R and CCK2R display characteristic and distinct, yet sometimes overlapping, tissue distributions in both the central nervous system (CNS) and peripheral tissues. guidetopharmacology.orgresearchgate.netavma.org

CCK1R Distribution: The CCK1R is predominantly found in peripheral tissues involved in digestion and nutrient homeostasis. High expression levels are observed in the gallbladder smooth muscle, pancreatic acinar cells, and certain areas of the gastrointestinal tract, including the pylorus, midgut, hindgut, and gallbladder. nih.govresearchgate.netresearchgate.netscienceopen.com CCK1R is also present in the chief and D cells of the gastric mucosa. nih.gov In the nervous system, CCK1R is found in selected areas of the peripheral and central nervous systems, including dorsal root ganglia, the vagus nerve, nodose ganglia, the area postrema (AP), the nucleus of the solitary tract (NST), and the dorsal motor nucleus of the vagus (DMV). nih.govavma.org

CCK2R Distribution: The CCK2R has a wider distribution, being significantly expressed in both the CNS and the gastrointestinal tract. It is abundantly found in the stomach, particularly in parietal, chief, and ECL cells of the gastric mucosa, and in the human pancreas. nih.gov In the CNS, CCK2R is primarily restricted to the brain, with high concentrations in the striatum, cerebral cortex, and limbic system. researchgate.netnih.gov It is also present in the nucleus of tractus solitarius and area postrema of the lower brainstem, as well as in dorsal root ganglia, the vagus nerve, and nodose ganglia. nih.govavma.org

The differential expression patterns suggest specialized roles for each receptor subtype in mediating the diverse effects of CCK and gastrin peptides.

Ligand selectivity is a key feature distinguishing CCK1R and CCK2R. The C-terminal portion of CCK peptides is crucial for receptor binding and biological activity. nih.govuibk.ac.at

CCK1R Ligand Selectivity: The CCK1R exhibits a strong preference for sulfated CCK peptides. High-affinity binding and potent activity at the CCK1R require the presence of a sulfated tyrosine residue, typically located at the seventh position from the C-terminus, within the context of the C-terminal heptapeptide (B1575542) amide sequence. guidetopharmacology.orgresearchgate.netscienceopen.comnih.gov Sulfated CCK-8 (CCK-8S) is a high-affinity, potent agonist for the CCK1R. researchgate.net Shorter CCK fragments, such as CCK-4, and non-sulfated CCK peptides bind to CCK1R with significantly lower affinity and potency compared to sulfated CCK-8. plos.orgplos.org

CCK2R Ligand Selectivity: In contrast, the CCK2R is less discriminating and recognizes both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity. guidetopharmacology.orgresearchgate.netfrontiersin.orguibk.ac.at The critical structural determinant for high-affinity binding and potent activation of the CCK2R is the common C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2) shared by CCK and gastrin peptides. researchgate.netfrontiersin.orgnih.govuibk.ac.at CCK-4, which consists solely of this C-terminal tetrapeptide amide, is a high-affinity ligand and potent activator of the CCK2R. researchgate.netguidetopharmacology.org

Cholecystokinin-9 (CCK-9) Binding: Cholecystokinin-9 is a naturally occurring form of CCK. Like other longer forms of CCK (e.g., CCK-33, CCK-58), CCK-9 contains the critical C-terminal region, including the tyrosine residue that can be sulfated. Based on the known selectivity profiles, sulfated CCK-9 is expected to bind with high affinity to both CCK1R and CCK2R, similar to sulfated CCK-8. The presence of the sulfated tyrosine and the extended peptide chain likely contributes to its interaction with the CCK1R, while the C-terminal tetrapeptide amide is sufficient for high affinity binding to the CCK2R. Studies on the binding of sulfated CCK-9 to the CCK1R have indicated both high and low affinity binding sites. nih.gov

Data on the binding affinities of various CCK peptides and analogs for human CCK1R and CCK2R can be summarized as follows:

| Peptide/Analog | Sulfation Status | CCK1R Affinity (Ki) | CCK2R Affinity (Ki) | Selectivity (CCK1R/CCK2R) |

| Sulfated CCK-8 (CCK-8S) | Sulfated | High | High | Non-selective |

| Non-sulfated CCK-8 | Non-sulfated | Low | High | CCK2R-selective |

| CCK-4 | Non-sulfated | Very Low | High | CCK2R-selective |

| Gastrin | Sulfated/Non-sulfated | Low | High | CCK2R-selective |

| Sulfated CCK-9 | Sulfated | High | High | Non-selective (expected) |

Note: Affinity values (Ki) are relative and can vary depending on the experimental conditions and source.

CCK receptors are canonical GPCRs that primarily couple to heterotrimeric G proteins to transduce extracellular signals into intracellular responses. Both CCK1R and CCK2R are generally considered to couple to the Gq/11 family of G proteins. mdpi.comnih.govnih.govnih.gov Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). nih.gov This pathway is well-studied, particularly in pancreatic acinar cells, where it mediates the secretion of digestive enzymes. nih.gov

While Gq/11 coupling is predominant, there is evidence suggesting that CCK receptors, including CCK1R, can also couple to other G proteins, such as Gs and Gi. mdpi.comnih.govresearchgate.net Coupling to Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) and activation of protein kinase A (PKA). nih.gov The extent and physiological relevance of coupling to Gs and Gi can vary depending on the receptor subtype, cell type, and cellular environment. nih.gov

Beyond the canonical PLC/PKC/Ca2+ pathway, CCK receptor activation has been shown to engage other intracellular signaling cascades. These include the mitogen-activated protein kinase (MAPK) pathways, such as the ERK, JNK, and p38 MAPK cascades. nih.govcityu.edu.hk CCK can activate the ERK cascade via PKC-dependent mechanisms. nih.gov The PI3K-PKB-mTOR pathway, which plays a significant role in regulating protein synthesis, is also activated by CCK. nih.gov Furthermore, CCK receptor signaling can involve NF-kappaB and various tyrosine kinases. nih.gov The specific signaling pathways activated can depend on the CCK peptide, receptor subtype, and cellular context.

Ligand Selectivity and Binding Characteristics for Cholecystokinin-9 and Analogs

Structure-Activity Relationship (SAR) Studies of Cholecystokinin-9 and Analogs

Structure-Activity Relationship (SAR) studies have been instrumental in understanding the molecular determinants of CCK peptide binding and activity at its receptors. These studies involve modifying the peptide sequence or structure and assessing the impact on receptor affinity and biological response. nih.govimrpress.commdpi.comimrpress.com

A critical finding from SAR studies is the paramount importance of the C-terminal region of CCK peptides for receptor interaction and biological activity. The minimal sequence required for significant activity is the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2), which is the pharmacophore for the CCK2R. researchgate.netfrontiersin.orgnih.govuibk.ac.at However, for high-affinity binding and potent activation of the CCK1R, a longer sequence encompassing the C-terminal heptapeptide amide, including the sulfated tyrosine residue, is necessary. guidetopharmacology.orgresearchgate.netscienceopen.comnih.gov

Amidation of the C-terminus is also essential for the full biological effects of CCK peptides. Naturally occurring CCK peptides, including CCK-9, have an amidated phenylalanine residue at their C-terminus. Removal or modification of this amide group significantly reduces potency.

Studies involving synthetic CCK analogs with modifications in the C-terminal region have further elucidated the specific contributions of individual amino acids. For instance, modifications or replacements of residues within the C-terminal heptapeptide, particularly those affecting the sulfated tyrosine or the C-terminal amide, dramatically alter receptor binding affinity and functional activity, especially at the CCK1R. scienceopen.comnih.gov

Tyrosine sulfation is a crucial post-translational modification that significantly impacts the biological activity of CCK peptides, particularly their interaction with the CCK1R. The presence of a sulfate (B86663) group on the tyrosine residue, typically located at the seventh position from the C-terminus, is essential for high-affinity binding and potent activation of the CCK1R. guidetopharmacology.orgresearchgate.netscienceopen.comnih.govnih.gov

Research has shown that sulfation of the tyrosine residue in CCK-8 increases its affinity for the CCK1R by several hundred-fold compared to the non-sulfated form. nih.gov This sulfated tyrosine is involved in specific interactions within the CCK1R binding site, including polar contacts with residues like Arginine 197 and hydrophobic interactions with residues like Methionine 195. scienceopen.comnih.govnih.gov These interactions are critical for correctly positioning the peptide within the binding site and inducing the conformational changes necessary for receptor activation and transition to a high-affinity state. nih.gov

In contrast, tyrosine sulfation has little to no effect on the binding affinity or potency of CCK peptides at the CCK2R, which recognizes both sulfated and non-sulfated forms with high affinity based on the C-terminal tetrapeptide amide. guidetopharmacology.orgresearchgate.netfrontiersin.orguibk.ac.at This differential requirement for tyrosine sulfation is a key factor underlying the subtype selectivity of CCK receptors.

SAR studies on CCK-9 and its sulfated form would likely demonstrate that sulfated CCK-9 exhibits high affinity for both CCK1R and CCK2R, whereas non-sulfated CCK-9 would show significantly reduced affinity at the CCK1R while retaining high affinity at the CCK2R, consistent with the established selectivity profiles of the receptor subtypes.

| Peptide/Modification | Receptor Subtype | Impact on Affinity/Activity | Key Finding | Citation |

| C-terminal Tetrapeptide Amide | CCK2R | High Affinity/Potency | Minimal pharmacophore for CCK2R | researchgate.netfrontiersin.orgnih.govuibk.ac.at |

| C-terminal Heptapeptide Amide + Sulfated Tyrosine | CCK1R | High Affinity/Potency | Required for high affinity CCK1R binding | guidetopharmacology.orgresearchgate.netscienceopen.comnih.gov |

| C-terminal Amidation | Both | Essential for full activity | Critical for biological effects | scienceopen.com |

| Tyrosine Sulfation | CCK1R | Significantly Increased Affinity/Potency | Crucial for high affinity CCK1R binding and activation | guidetopharmacology.orgresearchgate.netscienceopen.comnih.govnih.gov |

| Tyrosine Sulfation | CCK2R | Minimal Impact | Not required for high affinity CCK2R binding | guidetopharmacology.orgresearchgate.netfrontiersin.orguibk.ac.at |

| Mutation of Met-195 (CCK1R) | CCK1R | Decreased Affinity/Potency (Sulfated CCK-9) | Interacts with sulfated tyrosine aromatic ring | nih.gov |

This table summarizes key SAR findings related to the C-terminus, amidation, and sulfation, highlighting their differential impact on CCK1R and CCK2R.

Molecular Determinants of Receptor Binding

The molecular basis for the binding of CCK peptides to its receptors has been extensively studied using techniques such as ligand structure-activity relationship analysis, receptor mutagenesis, photoaffinity labeling, and computational modeling. frontiersin.orgresearchgate.net These studies have revealed key amino acid residues and structural features within the receptors that are critical for ligand recognition and binding affinity.

For the CCK1R, high-affinity binding and biological activity are largely dependent on the carboxyl-terminal heptapeptide-amide of CCK, including the sulfated tyrosine residue located seven residues from the carboxyl terminus. frontiersin.orgnih.govguidetopharmacology.org This requirement for the sulfated tyrosine is a key differentiator between CCK1R and CCK2R binding. frontiersin.org Determinants for CCK binding to the CCK1R are distributed throughout the extracellular loop and amino-terminal tail regions of the receptor. frontiersin.orgresearchgate.net Specific residues within the extracellular domains and the upper portions of the transmembrane helices contribute to the binding pocket. For instance, residues Trp-39 and Gln-40 in the amino-terminal extracellular domain of the human CCK-A receptor have been shown to be crucial for the binding of the C-terminal nonapeptide of CCK, with mutations at these positions significantly decreasing binding affinity and potency. nih.gov Modeling studies suggest these residues are involved in a strong bond network with the N-terminus of CCK-8 and CCK-9. nih.gov Other residues, such as Met-195 and Arg-197, have been implicated in interactions with the tyrosine aromatic ring and the sulfate group of CCK, respectively. researchgate.net Residues Arg-336 and Asn-333 in the CCK-A receptor binding site interact with the penultimate aspartic acid and the C-terminal amide of CCK. researchgate.net

In contrast, the CCK2R is less discriminating in its peptide requirements, primarily recognizing the carboxyl-terminal tetrapeptide-amide sequence that is common to both CCK and gastrin peptides. frontiersin.orgnih.govguidetopharmacology.org This shared motif explains why gastrin binds to the CCK2R with high affinity, similar to CCK, while it has significantly lower affinity for the CCK1R. frontiersin.orgnih.gov While the extracellular domains are important for CCK1R binding, the carboxyl-terminal end of the peptide may be positioned closer to the transmembrane helical bundle in the CCK2R binding pocket. frontiersin.orgnih.gov Studies with non-peptide antagonists have identified residues within the transmembrane domains of CCK2R important for binding. For example, residues Arg356 and Asn353 in transmembrane helix 6 are involved in interactions with non-peptide antagonists. imrpress.com Thr111 (TM2), Val130, Ser131 (TM3), Val349, Tyr350 (TM6), and His376 (TM7) have been suggested as prime amino-acid residues for CCK2R selectivity with certain ligands. imrpress.com Asn353 in TM6 is considered an anchor residue for CCK2R selective ligands, and Val349 is important for the binding affinity of non-peptide antagonists. imrpress.com Molecular dynamics simulations have also provided insights into the interaction between gastrin's C-terminal pentapeptide amide and CCK2R, highlighting how the amide cap influences binding modes and receptor conformational dynamics. nih.govfrontiersin.org

Allosteric Modulation of Cholecystokinin Receptors

Allosteric modulation of GPCRs, including cholecystokinin receptors, involves ligands binding to a site distinct from the orthosteric site where the natural peptide ligand binds. frontiersin.orgresearchgate.netmdpi.com This allosteric binding can influence the receptor's affinity for the orthosteric ligand, its signaling efficacy, or both, offering a means to fine-tune receptor activity. frontiersin.orgmdpi.com Allosteric modulators can be positive allosteric modulators (PAMs), enhancing the orthosteric ligand's action, or negative allosteric modulators (NAMs), reducing it. mdpi.com

Research into allosteric modulation of CCK receptors, particularly CCK1R, has gained interest as a potential therapeutic strategy, especially for conditions like obesity. frontiersin.orgresearchgate.netgenedata.comnih.gov The rationale is that PAMs, by enhancing the effect of endogenous CCK released after a meal, could promote satiety in a more physiological and temporally controlled manner compared to full orthosteric agonists, which have faced challenges in clinical development due to side effects associated with prolonged receptor activation. frontiersin.orgresearchgate.netgenedata.combmglabtech.com

Studies have identified small molecules that act as allosteric modulators of CCK receptors. For example, certain 1,4-benzodiazepine (B1214927) derivatives have been shown to bind to an allosteric site within the transmembrane helical bundle of both CCK1R and CCK2R. nih.govresearchgate.net This allosteric site is distinct from the peptide binding site. researchgate.net The molecular determinants for binding of these benzodiazepine (B76468) antagonists to the allosteric pocket differ between the two receptor subtypes, contributing to their selectivity. nih.gov

Efforts to identify PAMs for CCK1R have involved high-throughput screening campaigns. genedata.combmglabtech.commdpi.com These screens aim to find compounds that enhance CCK-stimulated signaling without significant intrinsic agonist activity. researchgate.netgenedata.combmglabtech.com Such PAMs could potentially restore or enhance CCK1R signaling in physiological or pathophysiological conditions, such as in the presence of elevated membrane cholesterol levels, which can disrupt normal receptor coupling. frontiersin.orgresearchgate.netnih.gov

One study identified a novel selective CCK1R PAM that enhanced the action of both CCK-8 and CCK-58 by slowing the off-rate of the bound hormone, thereby increasing its binding affinity. nih.gov Computational docking suggested plausible binding poses for this PAM within the CCK1R structure, with a photolabile analogue labeling residue Thr211. nih.gov

However, developing effective PAMs without intrinsic agonist activity can be challenging. Modifying existing agonists to eliminate their "trigger" for activation can sometimes result in negative allosteric modulators instead of PAMs, suggesting that the mode of docking for these derivatives may be different from the parent compound. nih.govnih.gov This highlights the complexity of targeting allosteric sites and the need for detailed structural and pharmacological understanding to design modulators with desired properties.

Physiological Mechanisms of Cholecystokinin Action in Vitro and Animal Studies

Gastrointestinal System Regulation

CCK is synthesized and secreted by enteroendocrine I-cells in the mucosa of the small intestine, predominantly in the duodenum and jejunum, in response to the presence of fatty acids and amino acids in the lumen wikipedia.orgpancreapedia.orgnih.gov. As a hormone, it enters the bloodstream and acts on distant target organs pancreapedia.org. CCK also functions as a neurotransmitter in the enteric nervous system wikipedia.orgjnmjournal.orgebsco.com. Its actions on the gastrointestinal system are critical for coordinating digestion and nutrient absorption.

Pancreatic Exocrine Secretion: Cholinergic Pathways and Vagal Afferents

Cholecystokinin (B1591339) is a potent stimulant of pancreatic exocrine secretion, particularly the release of digestive enzymes wikipedia.orgdrugbank.comfrontiersin.orgbritannica.com. This action is mediated through both direct and indirect pathways, with species-specific variations observed physiology.orgnih.gov. In rodents, CCK can act directly on pancreatic acinar cells via CCK1 receptors to stimulate secretion pancreapedia.orgphysiology.orgnih.gov. However, in humans, the primary mechanism appears to involve indirect pathways mediated by vagal cholinergic routes physiology.orgnih.gov.

CCK stimulates vagal afferent fibers, which express CCK1 receptors pancreapedia.orgphysiology.orgpancreapedia.org. These afferent signals are relayed to the dorsal vagal complex in the brainstem, which is a key center for the vago-vagal reflex pancreapedia.orgjpp.krakow.plpancreapedia.org. Efferent vagal fibers then transmit signals to the pancreas, leading to the release of acetylcholine (B1216132) (ACh) from postganglionic neurons physiology.orgpnas.org. ACh binds to muscarinic receptors on acinar cells, triggering the secretion of digestive enzymes pnas.org. Studies have shown that atropine, a muscarinic receptor antagonist, significantly inhibits CCK-stimulated pancreatic enzyme output in humans, supporting the crucial role of cholinergic pathways physiology.org.

Furthermore, there is evidence suggesting that CCK can also act directly on neurons located in the dorsal motor nucleus of the vagus and potentially on pancreatic stellate cells to influence exocrine secretion nih.govpnas.org. Pancreatic stellate cells have been shown to respond to CCK (via CCK1/CCK2 receptors) by increasing ACh secretion, which in turn stimulates acinar enzyme secretion, suggesting an intrapancreatic pathway pnas.org. The interaction between CCK and vagal afferents is a well-established mechanism for the physiological action of CCK on pancreatic enzyme secretion physiology.orgjpp.krakow.plpancreapedia.org.

Gallbladder Contraction

A defining action of cholecystokinin is its stimulation of gallbladder contraction and the relaxation of the sphincter of Oddi, facilitating the release of bile into the duodenum wikipedia.orgdrugbank.comfrontiersin.orgbritannica.comdoi.orgresearchgate.netaetna.combahrainmedicalbulletin.com. This coordinated action is essential for the emulsification and digestion of fats in the small intestine wikipedia.org. The effects on the gallbladder are primarily mediated by CCK1 receptors located on the smooth muscle layer of the gallbladder and on cholinergic nerve terminals pancreapedia.org.

CCK-induced gallbladder contraction is largely a neurally mediated process involving the release of acetylcholine doi.orgresearchgate.net. Studies in humans have shown that infusion of CCK-8 leads to a significant decrease in gallbladder volume pancreapedia.org. The relaxation of the sphincter of Oddi, also mediated by CCK, involves the release of vasoactive intestinal peptide (VIP) doi.orgresearchgate.net. The release of CCK itself is subject to negative feedback, with the presence of bile in the duodenum helping to switch off further CCK secretion researchgate.net.

Gastric Emptying and Intestinal Motility

Cholecystokinin influences gastric emptying and intestinal motility, contributing to the regulated passage of chyme through the digestive tract jnmjournal.orgphysiology.orgjpp.krakow.plresearchgate.netnih.govnih.gov. CCK generally inhibits gastric emptying, thereby regulating the flow of nutrients into the duodenum and allowing sufficient time for digestion and absorption wikipedia.orgdoi.orgnih.govnih.govphysiology.org. This inhibitory effect is mediated by CCK's action on both the proximal stomach, causing relaxation, and the pyloric sphincter, causing contraction nih.govnih.govphysiology.org. These actions are mediated via vagal pathways nih.govnih.govphysiology.org.

The effect of CCK on intestinal motility can vary depending on the region of the gut and may be neurally mediated, direct, or both jnmjournal.orgdoi.orgresearchgate.net. While CCK is known to stimulate colonic motility in some in vitro and in vivo studies, there have also been conflicting reports jnmjournal.org. The neurally mediated effects can be either relaxant or contractile, depending on the neurotransmitter released by CCK doi.orgresearchgate.net.

Modulation of Pancreatic Enzyme Synthesis

Beyond stimulating the release of pre-synthesized enzymes, cholecystokinin also plays a role in modulating the synthesis of pancreatic enzymes frontiersin.orgresearchgate.net. CCK stimulates the biosynthesis of enzymes such as amylase, chymotrypsinogen, and trypsinogen (B12293085) in pancreatic acinar cells frontiersin.org. This trophic effect of CCK on the pancreas contributes to maintaining the digestive capacity of the gland drugbank.comnih.gov. The mechanisms underlying this modulation involve intracellular signaling pathways within the acinar cells frontiersin.org.

Central Nervous System Function and Neuromodulation

In addition to its well-established roles in the gastrointestinal system, cholecystokinin is one of the most abundant neuropeptides in the central nervous system (CNS) wikipedia.orgebsco.comnih.govmdpi.com. It functions as a neurotransmitter and neuromodulator, influencing various brain functions and behaviors wikipedia.orgebsco.comnih.govmdpi.com.

Cholecystokinin as a Neuropeptide in the Central Nervous System

Cholecystokinin is widely distributed throughout the brain and peripheral nervous system wikipedia.orgpancreapedia.orgebsco.comnih.govmdpi.com. In the CNS, CCK is synthesized in neurons and exists in multiple isoforms, with the sulfated octapeptide (CCK-8S) being the predominant form nih.govmdpi.com. CCK neurons are found in various brain regions, including the cerebral cortex, hippocampus, amygdala, hypothalamus, and midbrain wikipedia.orgpancreapedia.orgnih.govmdpi.com.

As a neuropeptide, CCK is involved in neuronal communication and interacts with other neurotransmitters such as dopamine (B1211576), GABA, serotonin, and endogenous opioids ebsco.comnih.gov. CCK receptors, both CCK1 and CCK2 subtypes, are present in the CNS, mediating its diverse effects pancreapedia.orgjnmjournal.org. CCK has been implicated in regulating behavioral phenomena beyond digestion, including satiety, anxiety, memory, and responses to drugs of abuse wikipedia.orgebsco.comnih.govmdpi.com. For instance, CCK is known to mediate satiety by acting on CCK receptors in the CNS, potentially by decreasing the rate of gastric emptying and stimulating the vagus nerve wikipedia.org. Research also suggests a role for CCK in regulating neural stem cells and neurogenesis within the hippocampus unchealthcare.org.

Interactions with Dopaminergic Systems

Cholecystokinin has been shown to interact with dopaminergic systems in the brain, particularly within the mesolimbic pathway, which is involved in reward and motivation. Immunohistochemical studies in rats have revealed that CCK-immunoreactivity is co-localized with dopamine in a subpopulation of mesencephalic neurons projecting to limbic structures such as the nucleus accumbens, central nucleus of the amygdala, olfactory tubercle, and prefrontal cortex. nih.govjneurosci.orgjneurosci.org This anatomical arrangement suggests a potential for CCK to selectively modulate mesolimbic dopaminergic function. jneurosci.org

Animal studies have provided evidence for this interaction. Electrophysiological studies in rats have shown that CCK-like peptides can exert two distinct actions on the single-unit activity of mesencephalic dopamine neurons: an excitatory action and a potentiation of the inhibitory effects of dopamine agonists. jneurosci.org Specifically, sulfated CCK-8 was found to induce excitation, while both sulfated and unsulfated CCK-8, as well as CCK-4, potentiated the inhibitory effects of dopamine agonists like apomorphine. jneurosci.org These effects appeared to be localized to cell bodies in regions known to contain both dopamine and CCK, such as the ventral tegmental area and substantia nigra, zona compacta. jneurosci.org

Behavioral studies in rats further support a modulatory role for CCK in dopamine-mediated behaviors. When injected directly into the nucleus accumbens, CCK has been shown to potentiate dopamine-induced hyperlocomotion and apomorphine-induced stereotypy. jneurosci.org These effects were not replicated by non-sulfated CCK but were blocked by a putative CCK antagonist and by antisera against sulfated CCK. jneurosci.org Importantly, CCK alone did not affect locomotion or stereotypy, indicating that its primary role in this context may be as a modulator of dopamine-mediated behaviors within the mesolimbic pathway. jneurosci.org Studies investigating the effects of CCK on behavioral responses induced by the dopamine D1 receptor agonist SKF 38393 in rats found that CCK-8S inhibited stereotyped grooming and vacuous chewing movements. nih.gov This suppression by CCK-8S was blocked by a selective CCK-A receptor antagonist but not a CCK-B receptor antagonist, suggesting a potential involvement of CCK-A receptors in mediating some dopamine-related behaviors. nih.gov

Interactions with Opioidergic Systems

Interactions between cholecystokinin and endogenous opioid peptides have been observed in various brain regions, particularly those involved in pain processing and emotional regulation. researchgate.net Anatomical studies indicate a close co-distribution of CCK and opioid peptides in areas such as the limbic system. researchgate.netnih.gov This co-localization suggests a functional interplay between these two peptidergic systems.

Research in animal models points towards an antagonistic interaction between CCK and opioid peptides, particularly in the context of analgesia and anxiety. researchgate.net CCK is proposed to have "anti-opioid" functions, potentially mediated via CCK2 receptors. researchgate.netnih.govresearchgate.net Evidence supporting this includes findings that CCK-B receptor knockout mice exhibit increased levels of endogenous opioid peptides. researchgate.net Furthermore, CCK-B receptor agonists have been shown to block the analgesic effect of morphine, while antagonists can enhance it. researchgate.net

Studies involving the deletion of the CCK2 receptor in mice have demonstrated an upregulation of the opioidergic system. nih.gov This was indicated by an increase in the amount of endogenous opioids in the brain and an enhancement of adenylyl cyclase activity coupled to opioid receptors in these knockout animals. nih.gov These results strongly suggest that the CCK2 receptor plays a role in negatively modulating the opioidergic system. nih.gov The interaction between CCK and opioids is thought to influence various physiological processes, including the control of pain and the modulation of mood and emotional responses. researchgate.netnih.gov

Interactions with Glutamatergic Systems

Cholecystokinin is also known to interact with glutamatergic systems, which are the primary excitatory neurotransmitter systems in the mammalian brain. While the role of CCK in modulating GABAergic and glutamatergic synapses has been studied in the context of behaviors like anxiety and panic, recent research highlights its influence on glutamatergic transmission in specific brain circuits. researchgate.net

Studies focusing on the corticostriatal pathway have revealed a crucial role for CCK in modulating glutamatergic synaptic transmission and plasticity. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net These effects appear to be mediated primarily through CCK receptor type 2 (CCK2R), which is richly expressed in the striatum. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net

Modulation of Corticostriatal Transmission and Plasticity

Recent research, primarily in rodents, has established cholecystokinin as a significant neuromodulator of corticostriatal synaptic transmission and plasticity. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net The striatum, a key component of the basal ganglia involved in motor control and procedural learning, receives substantial glutamatergic input from the cortex. nih.gov

Studies utilizing in vivo and ex vivo electrophysiological approaches in rats and mice have demonstrated that CCK is involved in the corticostriatal synaptic transmission and plays a key role in its plasticity. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net Specifically, blocking CCK2R has been shown to decrease corticostriatal synaptic transmission, leading to a reduction in evoked excitatory postsynaptic potentials (EPSPs) and excitatory postsynaptic currents (EPSCs) in striatal medium spiny neurons (MSNs). biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net

Furthermore, CCK significantly impacts corticostriatal synaptic plasticity, particularly spike-timing-dependent plasticity (STDP). biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net Blocking CCK2R was found to reverse the direction of STDP, shifting it from long-term potentiation (LTP) to long-term depression (LTD). biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net This indicates that CCK binding to CCK2R is essential for the induction of LTP at corticostriatal synapses. researchgate.net These findings underscore the critical role of CCK and its receptor CCK2R in processing inputs within the corticostriatal network, with implications for motor activity. biorxiv.orgresearchgate.net Additionally, CCK2R inhibition has been shown to impact MSN membrane properties by reducing spike threshold and rheobase, suggesting an increase in excitability. nih.govnih.govresearchgate.net

Regulation of Feeding Behavior and Satiety Mechanisms (Animal Models)

Cholecystokinin is a well-established satiety signal that plays a significant role in the short-term regulation of food intake in animal models. jnmjournal.orgjnmjournal.orgroyalsocietypublishing.orgnih.govkoreamed.orgscirp.orgnih.govcambridge.orgresearchgate.netssib.orgresearchgate.netoup.com It is secreted by enteroendocrine cells in the upper small intestine in response to the presence of nutrients, particularly protein and fat, in the digestive tract. jnmjournal.orgcambridge.org

Early studies, dating back to the 1970s, demonstrated that systemic administration of CCK, often in the form of sulfated CCK-8, significantly reduced food intake in various animal species without causing aversive behaviors. jnmjournal.orgresearchgate.netssib.orgresearchgate.net This reduction in feeding was characterized by a decrease in meal size and duration. royalsocietypublishing.orgresearchgate.netresearchgate.net The behavioral changes induced by exogenous CCK were consistent with the production of satiety, including the display of a specific behavioral sequence associated with post-prandial satiety in rats. researchgate.net

The development of selective CCK receptor antagonists provided crucial tools to investigate the physiological role of endogenous CCK in feeding behavior. Studies using antagonists like devazepide (B1670321) (a CCK-A receptor antagonist) have shown that blocking CCK-A receptors increases food intake and meal size in various animal species, supporting the hypothesis that endogenous CCK acts as a satiety signal. jnmjournal.orgroyalsocietypublishing.orgnih.govresearchgate.netoup.comphysiology.orgphysiology.org

Vagal Afferent Involvement in Satiation

A primary mechanism by which peripheral cholecystokinin signals satiety is through the activation of vagal afferent fibers that innervate the gastrointestinal tract, particularly the stomach and duodenum. jnmjournal.orgjnmjournal.orgnih.govphysiology.orgphysiology.orgresearchgate.netwikipedia.orgnih.gov These vagal afferents transmit signals from the gut to the nucleus of the solitary tract (NTS) in the hindbrain, which is a key area for integrating satiety signals. jnmjournal.orgfrontiersin.org

Electrophysiological studies in rats and ferrets have provided evidence that CCK stimulates vagal afferent pathways. jnmjournal.org Infusion of CCK at physiological postprandial levels has been shown to increase the discharge rate of sensory vagal neurons. jnmjournal.org CCK receptors, predominantly of the CCK-A subtype, are expressed in the nodose ganglion, the location of vagal afferent cell bodies, and are transported to the peripheral nerve endings. jnmjournal.org

Studies using vagotomy or capsaicin (B1668287) treatment to lesion visceral sensory nerves have further underscored the importance of vagal afferents in mediating CCK-induced satiety. physiology.orgphysiology.org The anorexic effects of exogenous CCK are significantly attenuated or abolished in vagotomized animals. physiology.org Furthermore, the effect of peripheral CCK-A receptor antagonists on increasing food intake is dependent on intact vagal innervation. physiology.org Recent research also indicates that vagal afferent CCK receptor activation is required for the full satiating effect of other gut peptides, such as glucagon-like peptide-1 (GLP-1). nih.gov

Central and Peripheral Receptor Mechanisms in Appetite Control

The regulation of appetite by cholecystokinin involves both peripheral and central receptor mechanisms. researchgate.netroyalsocietypublishing.orgkoreamed.orgnih.govoup.comresearchgate.net

Peripheral mechanisms primarily involve the activation of CCK-A receptors located on vagal afferent neurons in the gastrointestinal tract. jnmjournal.orgjnmjournal.orgnih.govphysiology.orgphysiology.orgresearchgate.net Activation of these receptors by peripherally released CCK during a meal is a major signal for initiating and terminating feeding, contributing to meal size control. royalsocietypublishing.orgnih.govresearchgate.net The importance of peripheral CCK-A receptors is highlighted by studies using selective antagonists, which increase food intake, and by the phenotype of OLETF rats, which lack functional CCK-A receptors and exhibit hyperphagia and obesity. royalsocietypublishing.orgnih.govresearchgate.net

Interaction with Other Appetite-Regulating Peptides (e.g., Leptin)

Cholecystokinin (CCK), including potentially CCK-9, interacts synergistically with other appetite-regulating peptides, such as leptin, to influence food intake and energy balance. Studies in rodents have demonstrated that leptin and CCK work together to induce short-term inhibition of food intake and long-term reduction of body weight. jnmjournal.orgjnmjournal.org This synergistic effect appears to be mediated, at least in part, by CCK-A receptors and capsaicin-sensitive vagal fibers. jnmjournal.org Co-injection of leptin and CCK has been shown to enhance the number of fos-positive cells in the hypothalamic paraventricular nucleus, whereas leptin or CCK alone did not modify fos expression, indicating a functional synergistic interaction leading to early suppression of food intake. jnmjournal.org

The interaction between leptin and CCK is also associated with an increase in the firing frequency of gastric vagal terminals and in neuronal activity in the nucleus of the solitary tract (NTS). jnmjournal.orgjnmjournal.org These data collectively suggest that the mechanisms underlying the interaction of leptin and CCK to induce early suppression of food intake are mediated via the vagus nerve. jnmjournal.org In vitro and in vivo evidence supports a synergistic interaction between CCK and leptin at the level of the nodose ganglia. jnmjournal.org Leptin, by interacting with CCK, may act as a major mediator to control short-term food intake and a regulator for long-term feeding behavior and body weight homeostasis. jnmjournal.orgjnmjournal.org While CCK is secreted from small intestinal I cells in response to food and functions as a postprandial satiety signal, leptin, secreted by adipose tissue, communicates the repletion of peripheral energy stores to the brain, suppressing feeding and promoting energy expenditure. jnmjournal.orgnih.gov

Research suggests that CCK stimulates the expression of the satiety peptide cocaine- and amphetamine-regulated transcript (CARTp) via an EGR1-dependent mechanism, and this is strongly potentiated by leptin. nih.gov Leptin stimulates EGR1 expression and strongly potentiates the action of CCK on nuclear translocation of EGR1 in vagal afferent neurons. nih.gov These findings indicate that CCK and leptin interact cooperatively by separately regulating EGR1 activation and synthesis, thereby defining the capacity for satiety signaling by vagal afferent neurons. nih.gov

Leptin receptors have been identified in the vagus nerve, further supporting the interaction between leptin and CCK in regulating satiety signals transmitted from the gut to the NTS. jnmjournal.org Damage to vagal afferent neurons expressing CCK receptors can lead to reduced leptin receptor expression, potentially resulting in leptin resistance and increased appetite. frontiersin.org

Cellular Growth and Proliferation Mechanisms (In Vitro)

Cholecystokinin peptides, including CCK-9, have been shown to influence cellular growth and proliferation in vitro, particularly through the stimulation of ornithine decarboxylase activity and receptor-mediated effects in various cell lines, including cancer cells.

Receptor-Mediated Proliferative Effects in Cancer Cell Lines

CCK receptors, particularly the CCK-B receptor (CCKBR), are often overexpressed in various cancers, including pancreatic cancer and gastric cancer, and their activation by ligands like CCK and gastrin can stimulate cell proliferation. ijbs.comoncotarget.comphysiology.orgjcancer.org In pancreatic cancer, the CCK-B receptor is markedly over-expressed and its activation induces signaling through pathways like the AKT pathway, resulting in cell proliferation. ijbs.com Experiments in the human pancreatic cancer cell line PANC-1, which expresses both CCK-A and CCK-B receptors, demonstrated that gastrin or CCK-stimulated cancer growth was mediated only through the CCK-B receptor. ijbs.com Downregulation of the CCK-B receptor in pancreatic cancer cells has been shown to reduce proliferation, decrease DNA synthesis, and induce cell cycle arrest. physiology.org

In gastric cancer cells, the gastrin/CCK-B receptor axis may play a role in cell growth, invasion, and metastasis. jcancer.org Studies have observed that the CCK-BR and gastrin mRNA and protein are co-expressed in human gastric cancer cell lines and tissues. jcancer.org Exogenous gastrin-17 has been shown to stimulate the growth, migration, and invasion of several gastrointestinal cancer cell lines in vitro, implying a potential autocrine/paracrine loop involving gastrin and the CCK-BR in gastric carcinogenesis. jcancer.org

CCK peptide has also been shown to stimulate the proliferation of mouse and human pancreatic stellate cells (PSCs) in vitro, an effect that was blocked by the nonselective CCK receptor antagonist proglumide (B1679172) and the CCK-B receptor antagonist L365,260. mdpi.com This suggests that targeting the CCK-B receptor signaling pathway in PSCs may alter their plasticity and potentially decrease fibrosis in the pancreatic cancer microenvironment. mdpi.com

| Cell Line Type | CCK Receptor Type Involved | Effect of Activation | Reference |

| Rat Pancreatic Acinar (AR4-2J) | CCK-G Receptor | Stimulates ODC activity | nih.gov |

| Human Pancreatic Cancer (PANC-1) | CCK-B Receptor | Stimulates cell proliferation | ijbs.com |

| Gastric Cancer Cell Lines | CCK-B Receptor | Stimulates growth, migration, invasion | jcancer.org |

| Pancreatic Stellate Cells | CCK-B Receptor | Stimulates proliferation | mdpi.com |

Summary of in vitro cellular effects mediated by CCK receptors.

Overexpression of CCK in isolated mouse and human islets has been reported to potently stimulate β-cell proliferation with retention of islet function. oup.com This CCK-induced β-cell proliferation occurred without upregulation of D-type cyclins but increased the abundance of cyclins A, B, E, cdk1, and cdk2. oup.com

Advanced Research Methodologies and Models for Cholecystokinin 9 Studies

In Vitro Experimental Approaches

In vitro methods are fundamental to understanding the direct effects of CCK-9 on cells expressing its receptors. These approaches utilize cultured cell lines and specific biochemical or cellular assays to quantify binding, signaling, and functional outcomes.

Cell Line Models

Various cell lines are utilized to study CCK receptor function and the effects of CCK-9. Pancreatic acinar cells, such as the rat pancreatic acinar tumor cell line AR4-2J, are a common model for studying CCK-stimulated enzyme secretion and calcium signaling, as they endogenously express CCK receptors, primarily CCK1R researchgate.netnih.gov. AR4-2J cells have been used to evaluate the effects of substances like leptin on CCK-mediated calcium mobilization and amylase release nih.gov.

Other widely used cell lines include CHO-K1 (Chinese Hamster Ovary) and HEK-293 (Human Embryonic Kidney) cells researchgate.netnih.govnih.govnih.gov. These cell lines are often used when transfected to stably or transiently express specific CCK receptor subtypes (CCK1R or CCK2R) or their mutant variants nih.govnih.gov. This allows researchers to study the interaction of CCK-9 with a single receptor subtype in isolation, minimizing potential confounding effects from other receptors or cell types. For instance, CHO-K1 cells stably expressing CCK1R have been used to characterize the impact of compounds on CCK-stimulated intracellular calcium responses frontiersin.org. HEK-293 cells have also been employed to study CCK1R and CCK2R signaling, including using techniques like IP-One accumulation assays mdpi.com. COS-1 cells are also used for transient expression studies of cloned CCK receptors nih.govfrontiersin.org.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone technique for characterizing the binding affinity and selectivity of CCK-9 and other ligands to CCK receptors nih.govmedcraveonline.comsci-hub.seuni.luresearchgate.net. These assays typically involve incubating cell membranes or intact cells expressing CCK receptors with a radiolabeled CCK analog, such as [125I]-cholecystokinin octapeptide (CCK-8), which shares the pharmacophoric domain with CCK-9 nih.govmedcraveonline.comrevvity.commerckmillipore.com.

Saturation binding experiments with increasing concentrations of the radioligand are used to determine the receptor density (Bmax) and the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor sci-hub.serevvity.com. Competition binding assays involve incubating the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled CCK-9 or other competing ligands. The ability of the unlabeled ligand to displace the radioligand provides its inhibition constant (Ki), a measure of its binding affinity sci-hub.serevvity.com.

These assays can be performed using membrane preparations from tissues like guinea pig cerebral cortex or rat pancreas, or from cultured cell lines expressing recombinant receptors medcraveonline.commerckmillipore.com. Radioligand binding assays are crucial for understanding the molecular interaction between CCK-9 and its receptors and for evaluating the binding properties of novel CCK receptor ligands sci-hub.se. Studies have investigated whether the ratio of binding affinities for compounds for antagonist and agonist radioligands can predict functional activity at CCK-A receptors in the rat pancreas nih.gov.

Intracellular Calcium Assays

Activation of CCK receptors, particularly CCK1R and CCK2R, is coupled to G proteins, primarily Gq/11, which leads to the activation of phospholipase C and the subsequent increase in intracellular calcium concentration ([Ca2+]i) nih.govnih.govmerckmillipore.com. Intracellular calcium assays are widely used to measure this downstream signaling event and assess the potency and efficacy of CCK-9 and other agonists nih.govfrontiersin.org.

These assays often utilize fluorescent calcium indicators, such as Fura-2 or Fura-8-AM, which change their fluorescence properties upon binding to calcium ions researchgate.netmdpi.comfrontiersin.orgjneurosci.org. Cells expressing CCK receptors are loaded with the indicator, and changes in fluorescence intensity are measured using fluorescence microscopy or a plate reader upon stimulation with CCK-9 frontiersin.orgmdpi.com. The resulting calcium transients or oscillations provide a dynamic measure of receptor activation and downstream signaling researchgate.netresearchgate.netresearchgate.net.

Intracellular calcium assays have been performed in various cell models, including pancreatic acinar cells (like AR4-2J) and transfected CHO-K1 and HEK-293 cells researchgate.netnih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org. These assays can be used to generate concentration-response curves to determine the EC50 (concentration causing half-maximal response) and the maximal response (efficacy) of CCK-9 nih.govfrontiersin.org. For example, studies have shown that CCK-8 stimulates concentration-dependent increases in intracellular calcium in both rat and human CCK1 receptor-expressing cell lines nih.gov.

Receptor Mutagenesis Techniques

Receptor mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in CCK receptor function, including ligand binding, receptor activation, and G protein coupling sci-hub.seuni.luelifesciences.org. By introducing specific mutations into the CCK receptor DNA sequence, researchers can alter individual amino acids or larger regions of the receptor protein frontiersin.org. The mutant receptors are then expressed in cell lines, and their functional properties are characterized using techniques like radioligand binding assays and intracellular calcium assays nih.govfrontiersin.org.

Mutagenesis studies have provided insights into the residues involved in CCK-9 binding to its receptors and the conformational changes that occur upon ligand binding nih.govfrontiersin.orgnih.gov. This approach has helped to identify critical contact points between the peptide ligand and the receptor protein nih.gov. For instance, studies have utilized site-directed mutagenesis to investigate the impact of mutations in the CCK1R on CCK binding affinity and intracellular calcium responses nih.govfrontiersin.org. Receptor mutagenesis, while indirect, contributes to understanding the mode of cholecystokinin (B1591339) docking at its receptors frontiersin.org.

Ex Vivo Tissue Preparations

Ex vivo preparations involve the study of tissues or organs removed from an organism, maintaining their structural and cellular complexity to a greater extent than dissociated cell cultures. These models allow for the investigation of CCK-9 effects within a more physiological context, including interactions between different cell types and the influence of tissue architecture.

Organotypic Slice Preparations

Organotypic slice preparations involve culturing thin slices of tissue, such as pancreas or brain, in a manner that preserves the tissue's three-dimensional structure and cellular relationships nih.govresearchgate.netnih.govmolbiolcell.orgpubcompare.ai. These preparations bridge the gap between in vitro cell cultures and in vivo studies, allowing for the investigation of cellular and molecular processes within a more intact environment nih.govnoropsikiyatriarsivi.com.

Pancreatic organotypic slices have been developed to study pancreatic exocrine biology and the effects of agonists like CCK-8 researchgate.netresearchgate.net. These slices maintain the functional activity of pancreatic acinar cells and can be used to assess amylase secretion, exocytosis, and intracellular calcium responses in response to CCK-9 researchgate.net. Studies using human pancreatic slices have shown that CCK-8 stimulates secretory responses and intracellular calcium increases, mediated by CCK1R researchgate.net. Organotypic slices of the pancreas represent a valuable model for examining pancreatic cell biology and can be used for screening potential therapeutic agents researchgate.net.

Organotypic brain slice cultures are also utilized in neuroscience research to study various brain regions while preserving neuronal networks and synaptic organization nih.govnoropsikiyatriarsivi.com. While the specific application to CCK-9 is not as extensively detailed in the provided context as for pancreatic slices, brain slices are a general model for studying neuropeptide effects within neural circuits nih.govnoropsikiyatriarsivi.comscience.gov. CCK acts as a neurotransmitter in the central nervous system, and brain slice preparations could potentially be used to investigate the effects of CCK-9 on neuronal activity, neurotransmitter release, or synaptic plasticity in relevant brain regions expressing CCK receptors nih.gov.

Receptor Autoradiography

Receptor autoradiography is a key technique employed to visualize and quantify the distribution of CCK receptors in tissues, particularly within the central nervous system and gastrointestinal tract. This method typically involves the use of radiolabeled CCK peptides or receptor-specific ligands that bind to CCK receptors in tissue sections. By measuring the density of bound radioligand in different brain regions or tissues, researchers can map the anatomical localization of CCK receptor subtypes, primarily CCK-A (CCK1) and CCK-B (CCK2) receptors.

Studies utilizing autoradiography have localized CCK receptor binding sites in various rodent and primate brain regions. For instance, in guinea pig and rat central nervous systems, [¹²⁵I]CCK-triacontatriapeptide has been used to label sites in brain slices. nih.gov CCK-33 and CCK-8 potently inhibited the binding of [¹²⁵I]CCK-33, while desulfated CCK-8 and CCK-4 were less potent. nih.gov High concentrations of CCK receptors were observed in areas such as the olfactory bulb, superficial laminae of the primary olfactory cortex, deep laminae of the cerebral cortex, and the pretectal area. nih.gov Substantial binding was also found in the basal ganglia, amygdala, and hippocampal formation. nih.gov In the bovine brain, quantitative in vitro receptor autoradiography using [¹²⁵I]Bolton-Hunter cholecystokinin octapeptide and competitors like devazepide (B1670321) (a CCK-A antagonist) and L-365,260 (a CCK-B antagonist) revealed high levels of CCK receptors in the cortex with a laminar distribution. capes.gov.br Competition studies indicated that the majority of receptors in regions like the cortex, nucleus accumbens, caudate nucleus, hippocampus, cerebellum, and brainstem were of the CCK-B subtype. capes.gov.br Autoradiography in Cynomolgus monkey brain using ¹²⁵I-Bolton Hunter CCK-8 and ³H-MK-329 (a CCK-A antagonist) demonstrated CCK-A receptor presence in the caudal medulla (nucleus tractus solitarius, dorsal motor nucleus of the vagus), hypothalamic nuclei (supraoptic, paraventricular, dorsomedial, infundibular), neurohypophysis, mammillary bodies, supramammillary nuclei, substantia nigra zona compacta, and ventral tegmental area. jneurosci.orgnih.gov These studies highlight species differences in CCK receptor distribution. capes.gov.brjneurosci.orgnih.gov

Animal Models in Cholecystokinin Research

Animal models are indispensable tools for investigating the complex roles of CCK in physiological processes and behaviors. These models allow for the manipulation of CCK signaling pathways and the observation of resulting phenotypes.

Genetic Knockout Models

Genetic knockout models, where the gene encoding CCK or its receptors is inactivated, provide valuable insights into the necessity of specific components of the CCK system. These models allow researchers to study the long-term consequences of the absence of functional CCK peptides or receptors.

Knockout models for CCK receptors have also been developed. Mice lacking functional CCK-A receptors (CCK-AR⁻/⁻ mice) have been generated by targeted gene disruption. jci.org These mice are viable and fertile, and their blood glucose levels were not significantly different from wild-type controls. jci.org CCK-AR⁻/⁻ mice lacked displaceable binding of ¹²⁵I-CCK-8 in membrane preparations, confirming the absence of functional CCK-A receptors. jci.org Studies in these mice have shown that the CCK-A receptor mediates the inhibition of food intake by exogenous CCK-8. jci.org In contrast to CCK-AR⁻/⁻ mice, CCK-B receptor knockout mice have been reported to show increased daily food intake and develop obesity. physiology.org Naturally occurring CCK-A receptor gene knockout rats, known as OLETF rats, have also been utilized as a model to study the absence of functional CCK-A receptors. jst.go.jp These rats exhibit delayed gastric emptying, which appears to be related to increased sympathetic nerve function. jst.go.jp Female CCK1R⁻/⁻ mice have shown compromised neurogenesis and fewer dopaminergic cells in the olfactory bulb compared to wild-type mice, suggesting a sex-dependent role of CCK1 receptors in neurogenesis. frontiersin.org

Pharmacological Intervention Studies (Agonists and Antagonists)

Pharmacological studies using CCK receptor agonists and antagonists are widely used to investigate the acute effects of activating or blocking CCK receptors in animal models. These studies help to elucidate the specific roles of CCK receptor subtypes in various physiological and behavioral processes.

Non-selective CCK antagonists like proglumide (B1679172), which blocks both CCK-A and CCK-B receptors, were initially developed for gastrointestinal disorders but were found to enhance the analgesic effects of opioids in animal studies, an effect attributed to CCK-B receptor blockade in the brain. researchgate.netwikipedia.orgnih.gov

Selective CCK-A receptor antagonists, such as lorglumide (B1675136) and devazepide, have been developed and used in animal models to study their effects on gastrointestinal function and potential roles in conditions like gastrointestinal cancers. wikipedia.org

Selective CCK-B receptor antagonists, including CI-988, L-365,260, and YM022, have been investigated for their potential anxiolytic and analgesic effects in animal models. wikipedia.orgwikipedia.orgcambridge.orgimrpress.com Studies have shown that selective CCK-2 receptor agonists like CCK-4 and pentagastrin (B549294) can induce anxiety-like effects in various animal species, and these effects are reversed by preferential CCK-2 receptor antagonists. cambridge.org For example, the anxiogenic action of caerulein (B1668201) (a CCK-like agonist) in rats was dose-dependently reversed by L-365,260, a CCK-2 receptor antagonist. cambridge.org Selective CCK-B receptor antagonists have demonstrated anxiolytic action in standard anxiety tests in animals. cambridge.org However, some studies with CCK2 receptor antagonists in animal models of anxiety have yielded controversial results. scispace.com

Pharmacological studies have also explored the effects of CCK agonists on various physiological parameters. For instance, intravenous injection of [Thr²⁸, Nle³¹]-CCK increased plasma triglyceride and cholesterol levels in fasting low-density lipoprotein receptor knockout (LDLR⁻/⁻) mice. plos.org

Data from selected pharmacological intervention studies in animal models:

| Compound Name | Receptor Selectivity | Observed Effect in Animal Models | Relevant Citation |

| Proglumide | Non-selective CCK | Enhances opioid analgesia | researchgate.netwikipedia.org |

| CI-988 | Selective CCK-B | Anxiolytic effects, potentiates opioid analgesia | wikipedia.orgwikipedia.org |

| L-365,260 | Selective CCK-B | Reverses anxiogenic effects of CCK agonists, anxiolytic action | cambridge.org |

| YM022 | Selective CCK-2 | Potent antagonist effect on CCK₂R in cell-based assays | imrpress.com |

| Caerulein | CCK-like agonist | Induces anxiety-like effects (reversed by CCK-B antagonists) | cambridge.org |

| [Thr²⁸, Nle³¹]-CCK | Agonist | Increased plasma triglycerides and cholesterol in LDLR⁻/⁻ mice | plos.org |

These diverse research methodologies and animal models provide a comprehensive toolkit for dissecting the multifaceted roles of cholecystokinin peptides, including CCK-9, in both normal physiological function and disease states.

Challenges and Future Directions in Cholecystokinin 9 Research

Unresolved Questions in Cholecystokinin (B1591339) Biosynthesis and Processing

The biosynthesis of cholecystokinin involves the post-translational modification of a larger precursor, preprocholecystokinin (preproCCK). This process includes tyrosine sulfation, endoproteolytic cleavages, trimming by carboxypeptidases, and C-terminal amidation. researchgate.netnih.gov While the general steps are known, the precise mechanisms and the specific enzymes involved in generating the various bioactive forms of CCK, including CCK-9 if it exists as a distinct, functionally significant endogenous peptide, are not fully elucidated and remain major challenges for future research. researchgate.netnih.gov

Tissue-specific processing of proCCK is known to occur, leading to different profiles of CCK peptides in various tissues, such as the brain and the gastrointestinal tract. researchgate.net For instance, the brain primarily produces sulfated CCK-8, while the intestine releases longer forms like CCK-58, -33, and -22. researchgate.netnih.gov The specific factors and enzymatic machinery that dictate these tissue-specific patterns, and whether CCK-9 is a significant endogenous product in certain tissues or under specific conditions, are still areas requiring further investigation. The role of prohormone convertases is considered important in determining these tissue-specific profiles. researchgate.net

Furthermore, the biological activity of certain predicted peptides within the proCCK sequence, such as the "LGALL" sequence, which is highly conserved across species, has not been reported in studies focusing on proCCK-derived peptides. researchgate.net This highlights gaps in our understanding of the full spectrum of peptides generated from the proCCK precursor and their potential functions.

Advanced Receptor Characterization and Signaling Pathway Elucidation

Cholecystokinin exerts its effects primarily through two G protein-coupled receptors (GPCRs): the type 1 cholecystokinin receptor (CCK1R) and the type 2 cholecystokinin receptor (CCK2R). frontiersin.orgnih.gov While the general coupling of these receptors to G proteins and the subsequent activation of downstream signaling cascades like phospholipase C are known, a comprehensive understanding of the full spectrum of signaling and regulatory events initiated by different CCK forms, including potential interactions of CCK-9 with these receptors, is still developing. frontiersin.orgnih.govmdpi.com

Challenges remain in precisely pinpointing the site of CCK action in complex processes like neuromodulation and plasticity. nih.gov Although receptor localization studies provide clues, further physiological and molecular studies are needed to clarify the mechanisms by which CCK binding to its receptors translates into cellular responses. nih.gov For example, the molecular pathways linking CCK binding to CCK2R and the establishment of plasticity require further elucidation, as these mechanisms may vary across different brain regions. nih.gov

Moreover, the potential for "biased agonism" or allosteric modulation at CCK receptors is an emerging area of research. frontiersin.org Understanding how different ligands, including various endogenous CCK forms, might selectively activate specific signaling pathways downstream of the receptor could provide novel insights into their distinct physiological roles and offer new therapeutic strategies. frontiersin.org The influence of the cellular membrane environment, such as cholesterol levels, on CCK1R function and stimulus-activity coupling also presents a challenge, particularly in the context of conditions like cholesterol gallstone disease where receptor function is impaired. frontiersin.orgnih.gov

Novel Methodological Approaches for Studying Cholecystokinin-9

Studying cholecystokinin peptides, including CCK-9, presents significant methodological challenges. Early measurements relied on bioassays, which were cumbersome and subject to interference from other factors. pancreapedia.org While immunoassays revolutionized hormone measurement, they can suffer from insufficient sensitivity in the physiological range and potential cross-reactivity with structurally similar peptides like gastrin, especially given the identical C-terminal pentapeptide shared by CCK and gastrin. pancreapedia.orgacs.orgnih.govoup.com The existence of multiple molecular forms of CCK in circulation further complicates accurate measurement. pancreapedia.org

Developing highly sensitive and specific methods capable of distinguishing and quantifying individual CCK forms, including CCK-9, in various biological matrices (e.g., plasma, tissue) at low picomolar concentrations is crucial for advancing research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are being developed as alternatives to immunoassays, offering potential advantages in specificity and the ability to measure multiple peptides simultaneously. acs.orgoup.com However, achieving sufficient sensitivity for all CCK forms, particularly at basal circulating levels, remains a challenge. acs.org

Novel approaches are also needed to study CCK's actions at the cellular and circuit level. Techniques like optogenetics and chemogenetics may allow for more precise manipulation of CCK signaling in specific cell populations and circuits, providing deeper insights into its physiological effects. numberanalytics.com Computational methods, such as machine learning models, are also being explored for the preliminary screening and prediction of CCK-secretory peptides, which could help identify novel bioactive forms or understand the structural features that determine CCK secretion. mdpi.com

Expanding Understanding of Physiological and Neuromodulatory Roles

While CCK's roles in stimulating digestion, gallbladder contraction, and pancreatic secretion are well-established, a complete understanding of its diverse physiological and neuromodulatory functions, particularly the specific contributions of different CCK forms like CCK-9, is still evolving. nih.govcam.ac.uknih.gov

In the central nervous system, CCK is one of the most abundant neuropeptides and is widely distributed. nih.govnih.govcam.ac.uk However, delineating its precise roles in complex behaviors and neurological processes remains challenging due to this widespread expression and its interactions with numerous other neurotransmitters and neuromodulators, including dopamine (B1211576), GABA, serotonin, and endogenous opioids. cam.ac.uknih.gov Future research needs to clarify the specific circuits and neuronal populations where CCK, and potentially CCK-9, exerts its effects. For example, understanding how CCK modulates corticostriatal transmission and plasticity, and whether these mechanisms are conserved across different brain regions, is an active area of investigation. nih.gov

The role of CCK in appetite regulation and satiety is well-recognized, but the specific contributions of different circulating forms and the mechanisms underlying variations in CCK responsiveness among individuals, particularly in the context of metabolic disorders like obesity, require further study. nih.govnumberanalytics.comjnmjournal.org Emerging areas of research, such as the influence of the gut microbiota on CCK signaling, may provide new insights into its role in satiety. numberanalytics.com

Beyond its established roles, research is exploring potential novel functions of CCK peptides, including their involvement in peripheral taste signaling, gonadal development, and even neuroprotective effects in conditions like Alzheimer's and Parkinson's disease. cam.ac.ukfrontiersin.orgmdpi.com Further research is needed to confirm and expand upon these potential roles and to determine if specific CCK forms, such as CCK-9, play unique or prominent roles in these processes. The potential involvement of CCK in pain management and anxiety disorders is also an area of ongoing investigation. patsnap.comclevelandclinic.org

The complexity of the brain-gut axis and the multiple signaling pathways involved in CCK's actions represent significant limitations and challenges in CCK research. numberanalytics.com A deeper understanding of CCK's role in human physiology and pathology is required to translate research findings into effective therapeutic strategies. numberanalytics.com

Here is a table summarizing some key areas of ongoing and future research challenges related to CCK:

| Research Area | Key Challenges & Future Directions |

| Biosynthesis and Processing | Identifying specific enzymes and mechanisms for generating various CCK forms; understanding tissue-specific processing; determining the function of novel proCCK-derived peptides. researchgate.netnih.gov |

| Receptor Characterization & Signaling | Elucidating full signaling cascades for different CCK forms; pinpointing precise sites of action; understanding biased agonism and allosteric modulation; impact of membrane environment on receptor function. frontiersin.orgnih.govmdpi.comnih.govnih.gov |

| Methodological Approaches | Developing sensitive and specific assays for individual CCK forms (e.g., CCK-9) in various matrices; applying advanced techniques (optogenetics, chemogenetics); utilizing computational methods for peptide prediction. pancreapedia.orgacs.orgoup.comnumberanalytics.commdpi.com |

| Physiological & Neuromodulatory Roles | Delineating roles in specific neural circuits and behaviors; understanding interactions with other neurotransmitters; clarifying contributions to satiety and metabolic disorders; exploring novel functions (taste, reproduction, neuroprotection). nih.govnumberanalytics.comcam.ac.uknih.govjnmjournal.orgfrontiersin.orgmdpi.comclevelandclinic.org |

Q & A

Q. How can multi-omics data be integrated to map CCK-9's regulatory networks in neurodegenerative contexts?

- Methodological Answer : Combine RNA-seq (for receptor expression), phosphoproteomics (for signaling pathways), and metabolomics (for neurotransmitter levels) in CCK-9-treated neuronal cultures. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes. Cross-reference with GWAS databases to prioritize clinically relevant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten